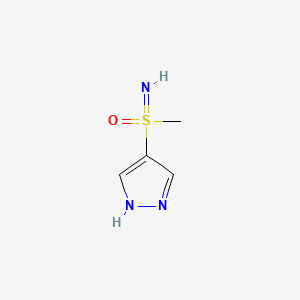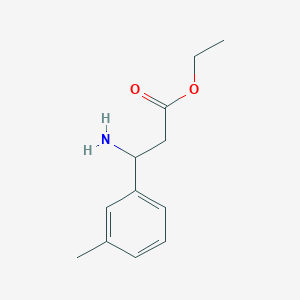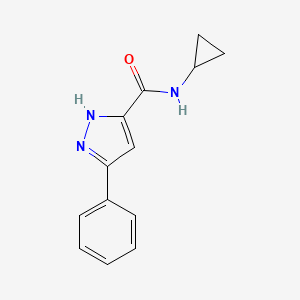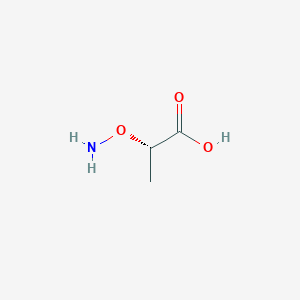![molecular formula C9H12N2O2 B13574600 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid is a chemical compound with a molecular formula of C9H12N2O2 It is a derivative of imidazo[1,5-a]pyridine, a bicyclic structure that combines an imidazole ring with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-step process starting from simple precursors like aldehydes, amines, and glyoxal . Another method is the Wallach synthesis, which involves the cyclization of α-halo ketones with ammonia or primary amines . These methods typically require controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The process would likely include steps for purification, such as recrystallization or chromatography, to achieve the necessary quality standards for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Applications De Recherche Scientifique
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biochemical assays and as a probe for studying biological processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in a therapeutic setting or a biochemical assay.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
- 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride
- 2-{7-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}acetic acid
Uniqueness
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7/h5-7H,1-4H2,(H,12,13) |
Clé InChI |
GPGYWAUYOJUXIY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C=NC=C2CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)
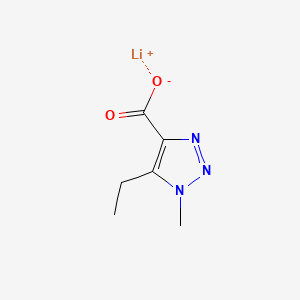
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
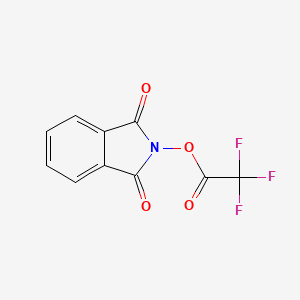
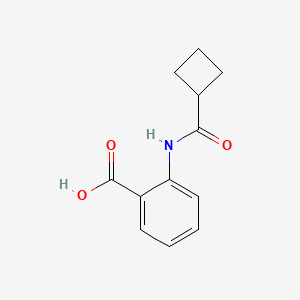
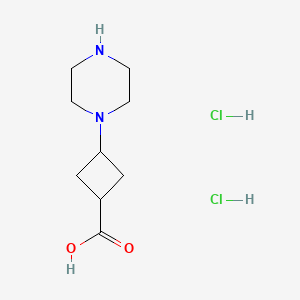
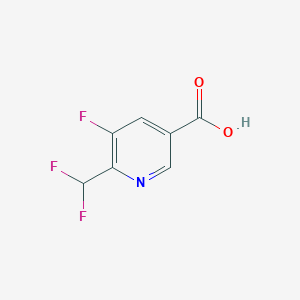
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)
